molecular formula C13H19N B2898444 2-(2-Phenylpropan-2-yl)pyrrolidine CAS No. 1016679-50-7

2-(2-Phenylpropan-2-yl)pyrrolidine

Cat. No.: B2898444
CAS No.: 1016679-50-7
M. Wt: 189.302
InChI Key: PICOUQAMNMBZQH-UHFFFAOYSA-N
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Description

2-(2-Phenylpropan-2-yl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of molecules. It is also known by its IUPAC name, 2-(1-methyl-1-phenylethyl)pyrrolidine. This compound has a molecular formula of C13H19N and a molecular weight of 189.3 g/mol .

Preparation Methods

The synthesis of 2-(2-Phenylpropan-2-yl)pyrrolidine can be achieved through several methods. One common synthetic route involves the reaction of pyrrolidine with 2-bromo-2-phenylpropane under basic conditions. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-Phenylpropan-2-yl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Phenylpropan-2-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylpropan-2-yl)pyrrolidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use . Further research is needed to fully elucidate the detailed mechanism of action.

Properties

IUPAC Name

2-(2-phenylpropan-2-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,12-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICOUQAMNMBZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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